molecular formula C18H22F2N2O3S B3933804 2-(allylsulfonyl)-7-(3,4-difluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one

2-(allylsulfonyl)-7-(3,4-difluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one

Cat. No. B3933804
M. Wt: 384.4 g/mol
InChI Key: ZMMHLIZZUWFOIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(allylsulfonyl)-7-(3,4-difluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of spirocyclic compounds, which are known for their unique structure and diverse biological activities.5]decan-6-one.

Mechanism of Action

The mechanism of action of 2-(allylsulfonyl)-7-(3,4-difluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one is not yet fully understood. However, it has been proposed that this compound may exert its antitumor activity by inhibiting the proliferation of cancer cells and inducing apoptosis. It may also inhibit the growth of bacteria and fungi by disrupting their cell membranes or interfering with their metabolic processes.
Biochemical and Physiological Effects:
2-(allylsulfonyl)-7-(3,4-difluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one has been shown to have several biochemical and physiological effects. It has been found to increase the production of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and cell death. It may also modulate the activity of various enzymes and signaling pathways involved in cancer cell growth and survival. Additionally, this compound may affect the permeability of bacterial and fungal cell membranes, leading to cell death.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(allylsulfonyl)-7-(3,4-difluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one in lab experiments include its potent antitumor and antimicrobial activities, as well as its unique spirocyclic structure. However, the limitations of this compound include its low solubility in water and its potential toxicity to normal cells at high concentrations.

Future Directions

There are several future directions for the study of 2-(allylsulfonyl)-7-(3,4-difluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one. One direction is to further investigate its mechanism of action and identify its molecular targets in cancer cells, bacteria, and fungi. Another direction is to explore its potential applications in combination therapy with other anticancer or antimicrobial agents. Additionally, the synthesis of analogs of this compound may lead to the discovery of more potent and selective compounds for various applications in scientific research.

Scientific Research Applications

2-(allylsulfonyl)-7-(3,4-difluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one has been studied for its potential applications in various scientific research fields, including medicinal chemistry, organic synthesis, and drug discovery. This compound has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been found to possess antibacterial and antifungal activities, making it a promising candidate for the development of new antimicrobial agents.

properties

IUPAC Name

7-[(3,4-difluorophenyl)methyl]-2-prop-2-enylsulfonyl-2,7-diazaspiro[4.5]decan-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22F2N2O3S/c1-2-10-26(24,25)22-9-7-18(13-22)6-3-8-21(17(18)23)12-14-4-5-15(19)16(20)11-14/h2,4-5,11H,1,3,6-10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMMHLIZZUWFOIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCS(=O)(=O)N1CCC2(C1)CCCN(C2=O)CC3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Allylsulfonyl)-7-(3,4-difluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(allylsulfonyl)-7-(3,4-difluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one
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2-(allylsulfonyl)-7-(3,4-difluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one
Reactant of Route 3
2-(allylsulfonyl)-7-(3,4-difluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one
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Reactant of Route 4
2-(allylsulfonyl)-7-(3,4-difluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one
Reactant of Route 5
2-(allylsulfonyl)-7-(3,4-difluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one
Reactant of Route 6
2-(allylsulfonyl)-7-(3,4-difluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one

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